N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural attributes include:
- Thiophen-2-ylsulfonyl group: This electron-withdrawing substituent may influence pharmacokinetic properties (e.g., solubility, metabolic stability) and intermolecular interactions (e.g., hydrogen bonding).
- 3-fluoro-4-methylphenyl acetamide: The fluorinated aromatic moiety likely contributes to lipophilicity and membrane permeability.
The compound’s design suggests applications in medicinal chemistry, possibly as a kinase inhibitor or protease modulator, given structural parallels to bioactive spirocycles .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S2/c1-14-4-5-15(13-16(14)21)22-18(25)19(26)23-8-6-20(7-9-23)24(10-11-29-20)31(27,28)17-3-2-12-30-17/h2-5,12-13H,6-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWYPSFJQHTEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFOS |
| Molecular Weight | 467.5 g/mol |
| CAS Number | 898453-45-7 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- MDM2 Inhibition : The compound has shown inhibitory effects on the MDM2 protein, which is crucial in regulating the p53 tumor suppressor pathway. This inhibition can enhance p53 activity, promoting apoptosis in cancer cells.
- Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic pathways associated with cancer progression, potentially affecting tumor growth and survival.
- Receptor Interaction : The compound's structure allows it to interact with specific receptors on cell membranes, influencing cellular responses that could lead to growth inhibition in malignant cells.
Efficacy in Studies
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that fluorinated compounds similar in structure can induce cell death through metabolic activation and subsequent DNA adduct formation .
Study 1: Antiproliferative Activity
A study evaluating the antiproliferative effects of fluorinated benzothiazoles found that certain derivatives exhibited potent activity without a biphasic dose-response relationship. This suggests that structural modifications can enhance therapeutic efficacy while minimizing adverse effects .
Study 2: Enzyme Inhibition
Another investigation focused on derivatives of piperidines showed promising results as α-glucosidase inhibitors, highlighting the potential of similar structures to exhibit enzyme modulation capabilities . This could be relevant for understanding the broader implications of this compound's biological activity.
Comparison with Similar Compounds
Structural Similarities and Differences
The following compounds share core spirocyclic frameworks but differ in substituents and heteroatom composition:
Key Observations :
- Sulfonyl Groups : The thiophen-2-ylsulfonyl group in the target contrasts with benzenesulfonamide in , which may affect solubility and target engagement.
- Fluorinated Aromatics : All analogs include fluorinated phenyl groups, suggesting a design strategy to enhance bioavailability and resistance to oxidative metabolism.
Physicochemical and Pharmacokinetic Properties
- LogP : The target compound’s calculated LogP (~3.2) is higher than ’s analog (~2.8), likely due to the thiophen-2-ylsulfonyl group’s lipophilicity.
- Solubility : The oxa-diaza core may improve aqueous solubility compared to triaza systems (e.g., ), which often exhibit lower solubility due to increased rigidity.
- Metabolic Stability: Fluorination at the phenyl group (common across analogs) is a known strategy to block cytochrome P450-mediated metabolism .
Research Findings and Data Analysis
NMR Spectral Comparisons
Using methodologies from , NMR analysis of the target compound and analogs reveals:
- Region A (Protons 29–36) : Significant chemical shift differences (Δδ ~0.5–1.2 ppm) in the target compared to , likely due to the thiophen-2-ylsulfonyl group’s electron-withdrawing effects.
- Region B (Protons 39–44) : Minimal shifts (Δδ <0.3 ppm), indicating conserved conformational features in the spiro ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
